molecular formula C9H16N4O B14387385 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one CAS No. 87996-07-4

1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B14387385
CAS No.: 87996-07-4
M. Wt: 196.25 g/mol
InChI Key: IBHSIPBTLASACV-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a but-3-en-1-yl group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with but-3-en-1-yl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors. In industry, it is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Comparison with Similar Compounds

1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as 1-(But-3-en-1-yl)-1H-imidazole and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other heterocyclic compounds.

Properties

CAS No.

87996-07-4

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-but-3-enyl-4-tert-butyltetrazol-5-one

InChI

InChI=1S/C9H16N4O/c1-5-6-7-12-8(14)13(11-10-12)9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

IBHSIPBTLASACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)N(N=N1)CCC=C

Origin of Product

United States

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